![molecular formula C11H10ClN3OS B1324955 1-{2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone CAS No. 952183-70-9](/img/structure/B1324955.png)

1-{2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

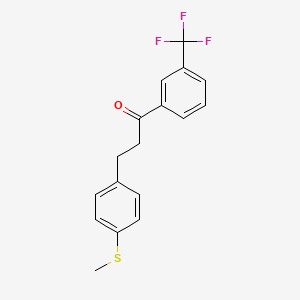

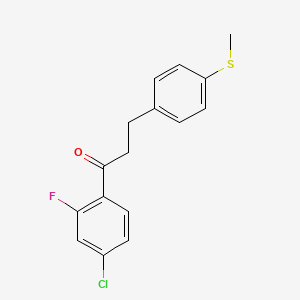

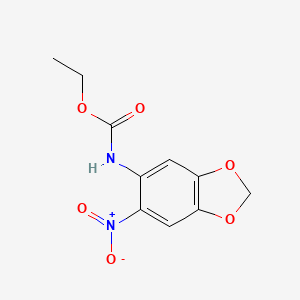

“1-{2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone” is a chemical compound. It has a molecular weight of 253.71 . The compound is stored at temperatures between 2 and 8 degrees Celsius .

Molecular Structure Analysis

The molecular structure of this compound includes a 5-membered thiazole ring attached to a pyridine ring via an amino group. The thiazole ring is substituted with a methyl group and an ethanone group .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 253.71 . It has a storage temperature of 28 C . More specific physical and chemical properties are not available in the current resources.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antiviral Activity

The compound was used as a starting material for synthesizing heterocyclic compounds with potential antiviral activities. This includes the creation of diazonium salt and thiourea derivative, leading to the development of thiazole and triazine derivatives. These compounds have shown cytotoxicity and activity against viruses like HSV1 and HAV-MBB (Attaby et al., 2006).

Antimicrobial Activity

A series of derivatives were synthesized, displaying interesting antibacterial activities against strains like A. baumannii and M. tuberculosis H37Rv. These compounds, with their distinct structural features, serve as a foundation for new antimycobacterial agents (Nural et al., 2018).

Immunomodulatory Properties

The compound was used in the synthesis of various derivatives that exhibited potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. Some of these compounds were also effective inhibitors of LPS-stimulated NO generation, indicating potential in immune system modulation (Abdel‐Aziz et al., 2011).

Antimicrobial, Antimalarial, and Antitubercular Activities

Derivatives of the compound synthesized using microwave-assisted green synthesis showed significant antimicrobial and antimalarial activities. This highlights the compound's utility in developing treatments for a range of infections (Vekariya et al., 2017).

Synthesis of Novel Thiazole Derivatives

The compound was involved in the synthesis of novel thiazole derivatives with moderate to weak fungicidal and insecticidal activities. This application demonstrates its potential in agricultural chemical development (Zhu & Shi, 2008).

Catalytic Synthesis of Heterocyclic Compounds

It served as a precursor for the synthesis of various heterocyclic compounds, including pyrazolo[3,4-b]pyridines. This illustrates its role in facilitating complex chemical reactions and the creation of diverse chemical entities (Hu et al., 2018).

Antibacterial Activity of Novel Pyrimidines

Its derivatives were tested for antibacterial properties, especially against Gram-positive and Gram-negative bacteria, indicating its role in the development of new antibacterial agents (Salahuddin et al., 2009).

Zukünftige Richtungen

Future research could focus on the synthesis of this compound and similar compounds, as well as exploring their potential biological activities. The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as bisphosphonates, have been known to interact with various biological targets .

Biochemical Pathways

Thiazole derivatives, which share a similar structure with this compound, have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Result of Action

Compounds with similar structures have been associated with a variety of biological effects, suggesting that this compound may also have diverse effects .

Eigenschaften

IUPAC Name |

1-[2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3OS/c1-6-10(7(2)16)17-11(14-6)15-9-4-3-8(12)5-13-9/h3-5H,1-2H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOFXCSDLOLYGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC2=NC=C(C=C2)Cl)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501172623 |

Source

|

| Record name | 1-[2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-5-thiazolyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501172623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone | |

CAS RN |

952183-70-9 |

Source

|

| Record name | 1-[2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-5-thiazolyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-5-thiazolyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501172623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)methyl]acetamide](/img/structure/B1324887.png)

![4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine](/img/structure/B1324895.png)